molecular formula C21H23FN2O5S2 B2593843 4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)benzamide CAS No. 863022-61-1

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)benzamide

Cat. No.: B2593843
CAS No.: 863022-61-1
M. Wt: 466.54
InChI Key: NOVZXIRCUTWQQP-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)benzamide is a synthetic organic compound intended for research and development purposes. Its complex structure, featuring a benzamide core substituted with a diethylsulfamoyl group and a N-aryl tetrahydrothiophene-1,1-dioxide moiety, suggests potential for diverse biochemical interactions. Compounds with similar benzamide scaffolds have demonstrated significant value in medicinal chemistry, serving as key inhibitors for various biological targets. For instance, structurally related molecules have been identified as potent inhibitors of EGFR kinase, a critical target in cancer research . Other benzamide derivatives have shown high potency as Histone Deacetylase (HDAC) inhibitors, which are important in epigenetic regulation and oncology studies . The presence of the 4-fluorophenyl group is a common pharmacophore that can enhance binding affinity and metabolic stability. This product is provided for investigational use in hit discovery, structure-activity relationship (SAR) studies, and other preclinical research. It is supplied as a high-purity material to ensure reliable and reproducible experimental results. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S2/c1-3-23(4-2)31(28,29)20-11-5-16(6-12-20)21(25)24(18-9-7-17(22)8-10-18)19-13-14-30(26,27)15-19/h5-14,19H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVZXIRCUTWQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)benzamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is C23H28N2O5SC_{23}H_{28}N_2O_5S, and it features a sulfonamide functional group, a thiophene ring, and a fluorophenyl moiety. These structural components contribute to its pharmacological properties.

Property Value
Molecular FormulaC23H28N2O5SC_{23}H_{28}N_2O_5S
Molecular Weight448.55 g/mol
PurityTypically ≥95%

The primary mechanism of action for sulfonamide compounds involves the inhibition of bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the incorporation of para-aminobenzoic acid (PABA) into folic acid. This mechanism is similar to other known sulfonamides and provides a basis for its antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests its potential as an antibiotic agent. In vitro studies have shown that sulfonamides can effectively inhibit various bacterial strains, making them candidates for further development in antibiotic therapies.

Antitumor Activity

Emerging studies suggest that derivatives of thiophene-based compounds may possess antitumor properties. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines in vitro. The structural elements may enhance their ability to interact with cellular targets involved in tumor growth and proliferation .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against common bacterial strains. Results indicated that modifications in the thiophene ring significantly enhanced antibacterial activity compared to traditional sulfonamides.
  • Antitumor Potential : Research on benzothiazole derivatives revealed potent antitumor effects against breast cancer cell lines. The structure-activity relationship highlighted that specific substitutions could improve selectivity and efficacy .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In Vitro Studies : Compounds showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assays : The compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong antitumor potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs, focusing on substituents, spectral data, and biological activities.

Compound Name Key Structural Features Spectral Data (IR/NMR) Biological Activity/Application References
4-(Diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-fluorophenyl)benzamide Diethylsulfamoyl, 4-fluorophenyl, sulfone-modified thiophene Not explicitly reported in evidence. Likely νC=O ~1660–1680 cm⁻¹; δH aromatic ~7.0–8.5 ppm Hypothesized kinase/antimicrobial targets
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Fluorophenyl, dihydrothienylidene, no sulfonamide δH (aromatic): 7.2–7.8 ppm; νC=O: 1675 cm⁻¹; crystal structure confirmed Structural studies (no reported bioactivity)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, nitrophenyl-thiazole νC=S: 1247–1255 cm⁻¹; δH (thiazole): 7.5–8.0 ppm Potential antimicrobial/anticancer scaffold
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Chloro-fluorophenyl, imidazole νNH: 3150–3319 cm⁻¹; δH (imidazole): 7.3–8.1 ppm Anticancer (cervical cancer cell inhibition)

Structural and Functional Comparisons

Sulfonamide/Sulfamoyl Derivatives The diethylsulfamoyl group in the target compound and 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide enhances solubility and metabolic stability compared to non-sulfonamide analogs. In contrast, 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide lacks sulfonamide groups, reducing polarity but increasing lipophilicity.

Fluorinated Aromatic Systems The 4-fluorophenyl group in the target compound and N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide introduces electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.

Heterocyclic Moieties

  • The sulfone-modified thiophene in the target compound contrasts with the thiazole in 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide . Thiazoles often exhibit higher aromatic stability, while sulfone-thiophenes may improve oxidative resistance.

Q & A

Q. What are the recommended synthetic routes and critical parameters for synthesizing 4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-fluorophenyl)benzamide?

The synthesis typically involves multi-step reactions, including amidation, sulfonylation, and functional group protection/deprotection. Key steps include:

  • Amidation : Use coupling agents (e.g., HATU or EDC) to form the benzamide core. Temperature control (~0–5°C) minimizes side reactions .
  • Sulfonylation : Diethylsulfamoyl group introduction requires anhydrous conditions and bases like triethylamine to stabilize intermediates .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Monitor progress via TLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents, particularly distinguishing dihydrothiophene-dioxo and fluorophenyl proton environments .
  • LC-MS (ESI) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. Use reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S values to confirm stoichiometry .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates. IC₅₀ values should be triplicated to ensure reproducibility .
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293 or HeLa) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers address low yield during the final amidation step?

  • Optimize Coupling Agents : Replace EDC with HATU for sterically hindered amines, improving activation efficiency .
  • Solvent Selection : Switch from DMF to dichloromethane to reduce racemization.
  • Temperature Modulation : Conduct reactions at −20°C to stabilize reactive intermediates .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across studies) be resolved?

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic parameters .
  • Batch Analysis : Check compound purity via HPLC; impurities >1% can skew activity .
  • Statistical Rigor : Use ANOVA with post-hoc tests to assess significance across replicates .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding poses in target active sites (e.g., COX-2 or EGFR). Validate with MD simulations (100 ns) to assess stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., diethylsulfamoyl vs. dimethyl) on activity using MOE or Schrödinger .

Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

  • Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or acetyl groups at the sulfamoyl moiety for improved bioavailability .

Q. What strategies ensure regioselectivity during the dihydrothiophene-dioxo ring formation?

  • Oxidant Selection : Replace m-CPBA with oxone to avoid over-oxidation, confirmed by ¹H NMR monitoring of sulfone formation .
  • Steric Control : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered position .

Q. How can target identification studies elucidate the compound’s mechanism of action?

  • Chemical Proteomics : Employ affinity chromatography with a biotinylated analog to pull down binding proteins, identified via LC-MS/MS .
  • CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal targets in cancer cells .

Q. What stability studies are critical for long-term storage and experimental reproducibility?

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products .
  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the sulfamoyl group .

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